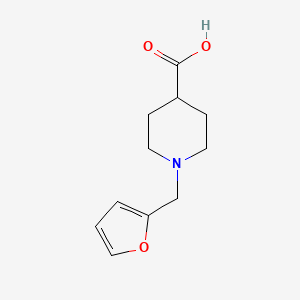
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Novel Compounds
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde serves as a precursor in the synthesis of diverse heterocyclic compounds. For instance, it has been utilized in the creation of new 1,4-dihydropyridine derivatives with calcium channel antagonist activity. These compounds were synthesized by introducing 4-pyrone ring systems into the dihydropyridine nucleus, showing weak calcium channel blocking effects (Shahrisa et al., 2012). Another study focused on the ring transformation of 1,1-dioxo-2H-1,2-thiazine-4-carbaldehydes with hydrazines to produce pyrazoles, exploring the versatility of carbaldehyde derivatives in synthesizing pyridyl analogues of complex carbaldehydes (Fanghänel et al., 1997).
Biological Evaluation
Research on this compound derivatives extends into evaluating their biological activities. For example, a study synthesized a series of novel O-substituted derivatives based on 2-benzyl-6-hydroxypyridazin-3(2H)-one, exploring their potential biological applications. These efforts aim to discover compounds with novel biological activities through structural modification and heterocyclization, indicating the compound's role in medicinal chemistry research (Shainova et al., 2019).
Chemical Structure Analysis
The chemical structure and properties of derivatives of this compound have also been a subject of study. For instance, the hydrogen-bonded structures of certain derivatives have been analyzed to understand their crystalline structures and potential for forming stable molecular frameworks, which could have implications for drug design and other applications (Cobo et al., 2009).
Mechanistic Studies
Mechanistic studies on reactions involving this compound derivatives have been conducted to understand their chemical behaviors. For example, investigations into intramolecular 1,3-dipolar cycloadditions at the periphery of heterocyclic systems propose mechanisms for oxime-nitrone isomerization, offering insights into the compound's reactivity and potential for synthesizing fused isoxazolidine derivatives under mild conditions (Gotoh et al., 1996).
特性
IUPAC Name |
1-methyl-6-oxopyridazine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-8-6(10)2-5(4-9)3-7-8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNHSZODMVJXDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
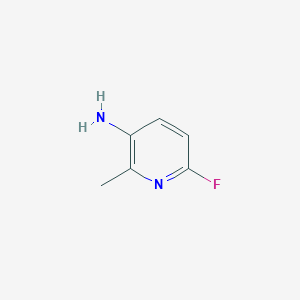


![Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1326421.png)

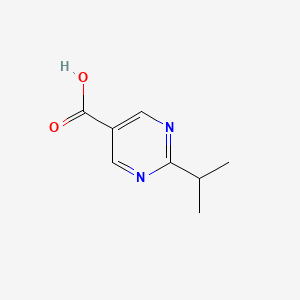
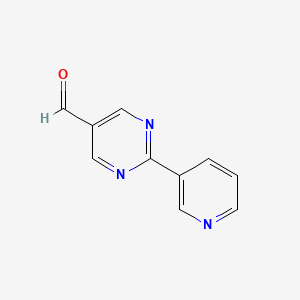
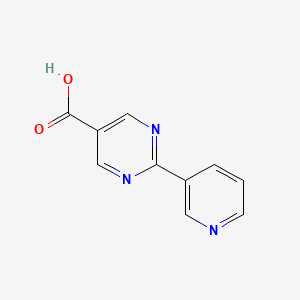

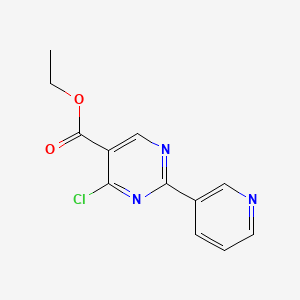
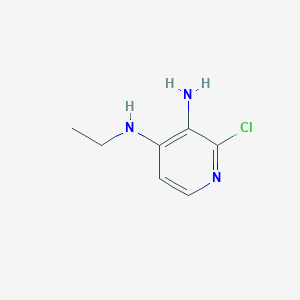
![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)
